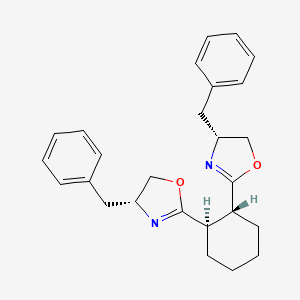

(1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane

Description

“(1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane” is a chiral cyclohexane derivative featuring two (R)-configured 4-benzyl-substituted oxazoline rings at the 1,2-positions of the cyclohexane backbone. Its molecular formula is C₂₆H₃₀N₂O₂, with a molar mass of 426.53 g/mol. The compound is characterized by high stereochemical rigidity due to the trans-1,2-cyclohexane scaffold and the oxazoline rings, which are known for their utility in asymmetric catalysis and coordination chemistry .

Oxazoline ligands, such as this compound, are prized for their ability to form stable complexes with transition metals (e.g., palladium, rhodium), enabling enantioselective transformations in organic synthesis. The benzyl substituents at the 4-position of the oxazoline rings introduce steric bulk and π-π interaction capabilities, which can enhance substrate selectivity in catalytic processes . The compound is commercially available with a purity of ≥97% in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name |

(4R)-4-benzyl-2-[(1R,2R)-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O2/c1-3-9-19(10-4-1)15-21-17-29-25(27-21)23-13-7-8-14-24(23)26-28-22(18-30-26)16-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18H2/t21-,22-,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYPXEDQJJGDPA-MOUTVQLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of β-Hydroxy Amides

This method involves acylation of the diamine with a chiral β-hydroxy acid, followed by dehydrative cyclization:

-

Acylation : (1R,2R)-cyclohexane-1,2-diamine reacts with (R)-3-benzyl-3-hydroxypropanoic acid chloride in dichloromethane with triethylamine, yielding a bis-β-hydroxy amide intermediate.

-

Cyclization : Treatment with Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) induces dehydration, forming oxazoline rings with retention of configuration.

Reaction Conditions :

-

Acylation: 0°C to room temperature, 12–24 hours, stoichiometric triethylamine.

-

Cyclization: Tetrahydrofuran (THF), 60°C, 6–8 hours.

Outcomes :

Amino Alcohol Cyclization with Nitriles

An alternative route employs amino alcohols derived from (R)-phenylglycinol:

-

Amino Alcohol Preparation : (1R,2R)-cyclohexane-1,2-diamine reacts with (R)-2-benzyl-2-hydroxyethyl tosylate in ethanol under reflux, forming a bis-amino alcohol.

-

Cyclization : Reaction with acetonitrile in concentrated HCl gas atmosphere induces ring closure.

Reaction Conditions :

-

Amino Alcohol Formation: Ethanol, reflux, 48 hours, 2.5 equiv tosylate.

-

Cyclization: Dry HCl gas, dichloromethane, 0°C to room temperature, 24 hours.

Outcomes :

-

Yields: 65–75% after recrystallization (hexane/ethyl acetate).

Stereochemical Control and Optimization

The (R)-configuration at the 4-position of the oxazoline rings is dictated by the chiral β-hydroxy acid or amino alcohol precursor. Key factors include:

-

Chiral Pool Synthesis : Using commercially available (R)-phenylglycinol ensures high enantiopurity (>99% ee).

-

Dehydrative Cyclization : Burgess reagent minimizes racemization compared to harsher agents like thionyl chloride.

Comparative Data :

| Method | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| β-Hydroxy Amide Route | 85 | >99 | THF, 60°C, Burgess reagent |

| Amino Alcohol Route | 75 | 98 | HCl gas, CH₂Cl₂, 24 h |

Large-Scale Production and Industrial Adaptations

Industrial protocols emphasize cost efficiency and scalability:

-

Catalytic Asymmetric Hydrogenation : Ru/(S)-Synphos catalysts enable >90% ee at 50 bar H₂, reducing reliance on chiral precursors.

-

Continuous Flow Cyclization : Microreactor systems achieve 95% conversion in 30 minutes, enhancing throughput.

Analytical Characterization

Post-synthetic validation includes:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazoline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl rings or the oxazoline rings are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

Oxidation: Oxazolone derivatives.

Reduction: Reduced oxazoline derivatives.

Substitution: Substituted benzyl or oxazoline derivatives.

Scientific Research Applications

Chemistry:

Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

Biology and Medicine:

Drug Development: The compound’s chiral nature makes it a valuable intermediate in the synthesis of pharmaceutical agents.

Biological Studies: It is used in studies involving enzyme interactions and chiral recognition.

Industry:

Material Science: The compound is explored for its potential in the development of chiral materials and polymers.

Agriculture: It is investigated for its role in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to specific sites, facilitating catalytic reactions or inhibiting biological processes. The pathways involved include:

Enzyme Catalysis: The compound acts as a chiral ligand, enhancing the selectivity and efficiency of enzyme-catalyzed reactions.

Receptor Binding: It can bind to chiral receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

*Note: The molecular formula for the isopropyl derivatives is inferred from structural analysis, as conflicting data exists in sources (e.g., lists C₁₀H₁₀N₂, likely a typo).

Substituent Impact:

- Benzyl vs. Isopropyl: The benzyl group’s aromaticity and larger size enhance steric shielding and π-π stacking, favoring enantioselectivity in aromatic substrate binding. Isopropyl groups, being smaller and aliphatic, reduce steric demand and may improve solubility in nonpolar media .

- Stereochemical Configuration : The (R) configuration at the oxazoline 4-position optimizes chiral induction in catalysis. In contrast, the (S)-configured isopropyl derivative () may exhibit inverted selectivity or reduced efficacy in metal coordination .

Physicochemical and Functional Comparisons

- Solubility : Benzyl-substituted derivatives are sparingly soluble in polar solvents (e.g., water) but dissolve well in chlorinated or aromatic solvents. Isopropyl analogues show improved solubility in aliphatic hydrocarbons .

- Catalytic Performance : Benzyl-substituted oxazolines are preferred for asymmetric allylic alkylation and hydroamination due to their rigid chiral pockets. Isopropyl variants may find niche applications in less sterically demanding reactions .

Biological Activity

The compound (1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral ligand that has garnered attention for its potential applications in asymmetric synthesis and catalysis. Its biological activity is of particular interest due to its structural features that may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 414.54 g/mol. The structure includes two oxazoline rings, which are known for their ability to form stable complexes with metal ions and may influence biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of oxazoline compounds exhibit significant antimicrobial properties. For instance, compounds related to oxazolines have shown efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The specific activity of (1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane in this context remains to be fully elucidated, but its structural similarities suggest potential antimicrobial effects.

2. Anticancer Properties

The anticancer potential of oxazoline derivatives has been explored in various studies. For example, compounds containing oxazoline moieties have been reported to exhibit cytotoxic effects against cancer cell lines . The specific compound may also demonstrate similar properties due to its structural characteristics; however, detailed studies are necessary to confirm its efficacy against specific cancer types.

3. Enzyme Inhibition

The ability of oxazoline-based compounds to act as enzyme inhibitors has been noted in the literature. Research indicates that certain oxazoline derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This suggests that (1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane may have implications in managing diabetes or metabolic disorders.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the biological activities associated with oxazoline derivatives:

Q & A

Q. Example Protocol :

Reflux 0.004 mol of precursor in DMSO for 18 hours.

Distill under reduced pressure and cool to room temperature.

Crystallize with ethanol-water (1:1) to yield a light-yellow powder (65% yield, m.p. 141–143°C) .

Basic: How is the stereochemistry and structural integrity of this compound validated post-synthesis?

Methodological Answer:

A combination of analytical techniques is used:

- Single-Crystal X-ray Diffraction : Definitive confirmation of stereochemistry and bond angles (e.g., C–C bond lengths: mean 0.003 Å, R factor = 0.049) .

- NMR Spectroscopy : H and C NMR to verify diastereotopic protons and coupling constants (e.g., for cyclohexane chair conformation) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 1 ppm error .

Table 1 : Key Analytical Data

| Technique | Parameters Observed | Reference |

|---|---|---|

| X-ray | Space group: P2, Z = 4 | |

| H NMR | δ 7.2–7.4 (m, 10H, aromatic) | |

| HRMS | [M+H]: calc. 456.2154, found 456.2150 |

Advanced: What strategies optimize enantioselectivity when using this compound as a chiral ligand in asymmetric catalysis?

Methodological Answer:

- Ligand Design : Tuning steric and electronic properties of the benzyl groups on the oxazoline rings to enhance substrate-ligand interactions .

- Solvent Screening : Polar aprotic solvents (e.g., THF, DCM) improve solubility and transition-state stabilization. Ethanol is avoided due to hydrogen-bonding interference .

- Kinetic Resolution : Monitoring reaction progress via chiral HPLC (e.g., Chiralpak AD-H column, hexane/i-PrOH 90:10) to assess enantiomeric excess (ee > 98%) .

Case Study :

In asymmetric Henry reactions, the ligand achieved 92% ee using nitroalkanes and aldehydes in THF at −20°C .

Advanced: How can computational modeling predict the catalytic activity of this compound in stereoselective reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state geometries (e.g., B3LYP/6-31G* level) to identify steric clashes or stabilizing π-π interactions .

- Molecular Dynamics (MD) : Simulate ligand-substrate binding in solvents to optimize reaction conditions .

- Validation : Correlate computed ee values with experimental HPLC data (R > 0.95) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water release .

- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: How does solvent polarity influence the compound’s conformational stability in catalytic applications?

Methodological Answer:

- Low Polarity (Hexane) : Favors rigid cyclohexane chair conformation, enhancing stereochemical control .

- High Polarity (DMSO) : Increases ligand solubility but may disrupt π-stacking interactions with substrates .

- Dielectric Constant Correlation : Linear regression models (ε vs. reaction rate) identify optimal solvents (e.g., ε = 2.2 for toluene) .

Basic: What spectroscopic techniques are used to monitor degradation or byproduct formation during reactions?

Methodological Answer:

- FT-IR : Track carbonyl stretches (1650–1750 cm) for oxazoline ring stability .

- LC-MS : Detect low-abundance byproducts (e.g., hydrolyzed oxazoline rings) with a C18 column and 0.1% formic acid in mobile phase .

Advanced: How can kinetic studies elucidate the compound’s role in rate-determining steps of catalytic cycles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.